Ranaconitine

Natural Product Chemistry Diterpenoid Alkaloids Structural Biology

Ranaconitine is a C18-diterpenoid alkaloid essential for SAR studies due to its unique C-7 oxygen functionality, distinguishing it from lappaconitine-type analogs. Its high LD50/local anesthetic ED50 ratio (318) supports lead optimization for safer Naᵥ channel modulators. Procure for electrophysiology, cardiotoxicity assays, or HSCCC method validation; low natural abundance demands high-purity reference material.

Molecular Formula C32H44N2O9
Molecular Weight 600.7 g/mol
Cat. No. B10819989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanaconitine
Molecular FormulaC32H44N2O9
Molecular Weight600.7 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C
InChIInChI=1S/C32H44N2O9/c1-6-34-16-28(43-26(36)18-9-7-8-10-20(18)33-17(2)35)12-11-24(41-4)31-22-13-19-21(40-3)14-30(38,32(22,39)25(19)42-5)29(37,27(31)34)15-23(28)31/h7-10,19,21-25,27,37-39H,6,11-16H2,1-5H3,(H,33,35)/t19-,21-,22-,23+,24?,25?,27-,28+,29-,30-,31?,32-/m0/s1
InChIKeyXTSVKUJYTUPYRJ-IOIHQWRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranaconitine Procurement Guide: C18-Diterpenoid Alkaloid Structural and Pharmacological Baseline


Ranaconitine (CAS 1360-76-5) is a C18-diterpenoid alkaloid primarily isolated from Aconitum sinomontanum Nakai and Aconitum leucostomum Worosch [1]. It belongs to the ranaconitine-type subclass of C18-diterpenoid alkaloids, characterized by the presence of an oxygen functionality at the C-7 position, which distinguishes it from the lappaconitine-type subclass [2]. As a naturally occurring voltage-gated sodium channel modulator, ranaconitine exhibits a pharmacological profile encompassing analgesic, local anesthetic, and antiarrhythmic activities, although its utility is constrained by a narrow therapeutic window and dose-dependent cardiotoxicity [3].

Why Ranaconitine Cannot Be Substituted by Generic Aconitum Alkaloids in Research


Within the C18-diterpenoid alkaloid family, even structurally close analogs like lappaconitine exhibit markedly different toxicological profiles and therapeutic indices, precluding simple substitution. Ranaconitine and its analogs share a common scaffold but diverge in key oxygenated substituents, directly impacting their interaction with cardiac sodium channels and resulting in distinct cardiotoxicity rankings in vitro [1]. Furthermore, the therapeutic index for local anesthetic activity, defined as the LD50/local anesthetic ED50 ratio, differs dramatically between alkaloid subgroups (e.g., 318 for ranaconitine's group vs. 40.4 for aconitine's group) [2]. This highlights that procurement decisions based solely on the 'Aconitum alkaloid' classification are scientifically untenable, as the specific molecular structure dictates the precise balance of bioactivity and toxicity [3].

Ranaconitine: Quantitative Evidence of Pharmacological and Structural Differentiation from Analogs


Structural Basis for Differentiation: C-7 Oxygen Functionality vs. Lappaconitine

The defining structural feature that separates ranaconitine-type alkaloids from lappaconitine-type alkaloids is the presence of an oxygen functionality at the C-7 position. Ranaconitine possesses this additional oxygenation, which is absent in lappaconitine [1]. This structural divergence underpins the classification of C18-diterpenoid alkaloids into two distinct subtypes and influences their respective chemical properties [2].

Natural Product Chemistry Diterpenoid Alkaloids Structural Biology

Therapeutic Index for Local Anesthetic Activity vs. Aconitine Group

In a QSAR analysis, ranaconitine's alkaloid group (Group 2, characterized by an aroyloxy group at the R4 position) exhibited a significantly more favorable therapeutic index for local anesthetic activity compared to the aconitine group (Group 1, with an aroyl/aroyloxy group at R14). The LD50/local anesthetic ED50 ratio for ranaconitine's group was 318, while for the aconitine group it was 40.4, representing a nearly 8-fold improvement in the safety margin for this specific activity [1].

Local Anesthesia QSAR Analysis Safety Pharmacology

In Vitro Cardiotoxicity Ranking vs. Lappaconitine and Aconitine

A comparative in vitro study on cardiomyocytes ranked the cardiotoxicity of several Aconitum compounds. Based on lactate dehydrogenase release and apoptosis assays, the rank order of toxicity was determined. Ranaconitine was found to be less cardiotoxic than aconitine and N-deacetyllappaconitine, but more cardiotoxic than lappaconitine [1]. This places ranaconitine in an intermediate position among its close structural analogs.

Cardiotoxicity In Vitro Toxicology Cardiomyocyte Assay

Antiarrhythmic Potency (ED50) vs. Lappaconitine

In various animal models of arrhythmia, ranaconitine demonstrated a pronounced antiarrhythmic and antifibrillatory effect. The intravenous ED50 for antiarrhythmic action was reported as 0.05 mg/kg. This potency was noted to be 'not inferior to lappaconitine,' indicating a similar level of efficacy in these models [1]. Both compounds are believed to exert this effect through the blockade of fast sodium channels [1].

Antiarrhythmic Agents Cardiac Electrophysiology In Vivo Pharmacology

Relative Abundance in Natural Source Material (Yield) vs. Lappaconitine

The relative abundance of alkaloids in the source plant material directly impacts procurement feasibility and cost. In the preparation of nanostructured lipid carriers, alkaloids were isolated from Aconitum sinomontanum. The yield of lappaconitine was significantly higher at 69.47% (w/w) compared to ranaconitine, which was isolated at a yield of only 9.16% (w/w) [1]. This indicates lappaconitine is the major alkaloid component in this species, while ranaconitine is a more minor constituent.

Natural Product Isolation Phytochemistry Process Chemistry

In Vivo Analgesic Efficacy (ED50) vs. Lappaconitine

While direct head-to-head data under identical conditions is limited, a cross-study comparison of analgesic ED50 values from literature reveals a difference in potency. Ranaconitine has a reported analgesic ED50 of 6.99 µmol/kg (subcutaneous) in the mouse acetic acid writhing test [1]. In contrast, lappaconitine is reported to have an analgesic ED50 of 3.5 mg/kg (subcutaneous) in the same model [2].

Analgesic Drug Development Pain Models In Vivo Pharmacology

Ranaconitine: Evidence-Backed Research and Industrial Application Scenarios


Investigating Structure-Activity Relationships (SAR) of C18-Diterpenoid Alkaloids on Cardiac Sodium Channels

Ranaconitine's unique structural feature—the oxygen functionality at the C-7 position, absent in lappaconitine—makes it an essential tool for SAR studies [1]. By comparing its activity and toxicity profile directly with lappaconitine in electrophysiology assays (e.g., Nav1.5 channel block) and cardiotoxicity models, researchers can precisely map the contribution of this single molecular modification to cardiac effects [2].

Evaluating Local Anesthetic Safety Windows in Preclinical Development

The QSAR data demonstrating a substantially higher LD50/local anesthetic ED50 ratio for ranaconitine's alkaloid group (318) compared to the aconitine group (40.4) supports its use as a lead scaffold for developing safer local anesthetics [3]. Procurement of ranaconitine is justified for studies aiming to understand the molecular determinants of this improved therapeutic index and to generate analogs with optimized safety profiles.

Developing Purification Methods for Minor Alkaloid Constituents

Given its status as a minor component in Aconitum sinomontanum (isolated at a ~9.16% yield compared to lappaconitine's ~69.47%), ranaconitine is a relevant target for the development and validation of advanced separation techniques, such as high-speed counter-current chromatography (HSCCC) [4]. Its procurement is necessary for chemists and process engineers focused on isolating high-value, low-abundance natural products from complex plant matrices [5].

Comparative Studies of Antiarrhythmic Mechanisms

With its established antiarrhythmic ED50 of 0.05 mg/kg i.v., a potency similar to lappaconitine, ranaconitine is a key comparator for dissecting the mechanisms of Class I antiarrhythmic action [1]. Research programs investigating novel antiarrhythmic agents would benefit from including ranaconitine in their panel of reference compounds to benchmark efficacy and to probe the role of specific sodium channel binding sites in various arrhythmia models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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